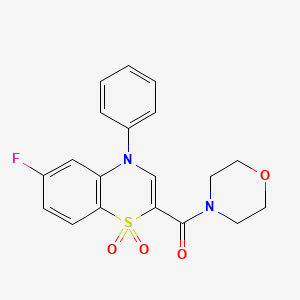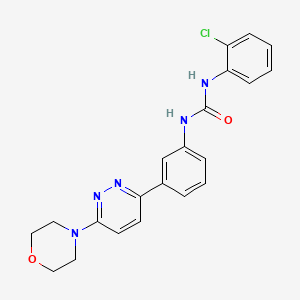![molecular formula C18H16N4O B11199048 (2E)-3-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B11199048.png)
(2E)-3-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-Phenyl-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}prop-2-enamide is a synthetic organic compound that belongs to the class of enamides This compound is characterized by the presence of a phenyl group, a triazole ring, and an enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Phenyl-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}prop-2-enamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Attachment of the Triazole Ring to the Phenyl Group: This step involves the reaction of the triazole ring with a benzyl halide to form a triazole-substituted benzyl compound.
Formation of the Enamide Group: The final step involves the reaction of the triazole-substituted benzyl compound with cinnamoyl chloride to form the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-Phenyl-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-Phenyl-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-Phenyl-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-Phenyl-N-{4-[(1H-1,2,3-triazol-1-yl)methyl]phenyl}prop-2-enamide: Similar structure but with a different triazole ring.
(2E)-3-Phenyl-N-{4-[(1H-1,2,4-triazol-1-yl)ethyl]phenyl}prop-2-enamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (2E)-3-Phenyl-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N4O |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C18H16N4O/c23-18(11-8-15-4-2-1-3-5-15)21-17-9-6-16(7-10-17)12-22-14-19-13-20-22/h1-11,13-14H,12H2,(H,21,23)/b11-8+ |
InChI Key |
MWVQZHDVJHNVKM-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11198966.png)
![4-amino-N-benzyl-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B11198975.png)
![N-(4-chlorobenzyl)-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11198983.png)
![N-(4-Acetylphenyl)-2-(5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B11199001.png)
![2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11199010.png)
![N-[(4-fluorophenyl)methyl]-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11199017.png)

![N-(2,3-dichlorophenyl)-2-[(2Z)-2-[(3,4-dimethylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11199028.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11199030.png)

![N-(2-chlorophenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B11199033.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11199034.png)
![N-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11199041.png)
![N-(3-chloro-4-methoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11199052.png)
